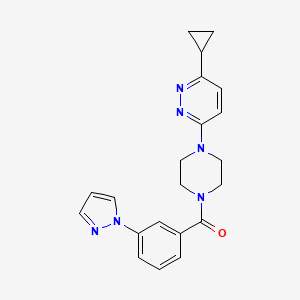
(3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications : A study by Sanjeeva et al. (2022) synthesized novel pyrazole derivatives showing significant antibacterial and antifungal activities. These compounds were effective against various bacterial strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, and fungal strains including T. viride, A. flavus, A. brasillansis, and C. albicans.
Structural Characterization and Synthesis : The synthesis and structural characterization of pyrazole carboxamide derivatives were detailed in a study by Lv et al. (2013). The study focused on derivatives containing the piperazine moiety, emphasizing their potential for various applications.
Anticoronavirus and Antitumoral Activity : Research conducted by Jilloju et al. (2021) discovered derivatives with promising in vitro anticoronavirus and antitumoral activities. This highlights the potential of these compounds in the development of treatments for viral infections and cancer.
Antimicrobial and Biofilm Inhibition : A study by Kumar et al. (2012) synthesized derivatives that showed significant antimicrobial activity and potential in biofilm inhibition, indicating their use in combating microbial infections.
Analgesic and Anti-inflammatory Properties : The work of Mohamed et al. (2009) synthesized compounds that exhibited promising anti-inflammatory and analgesic activities, suggesting potential applications in pain management.
Cancer Cell Growth Inhibition : Inceler et al. (2013) reported the synthesis of thiophene containing pyrazole derivatives that showed inhibitory effects on various cancer cell lines, demonstrating their potential as anticancer agents (Inceler et al., 2013).
Anticonvulsant and Antimicrobial Activities : Aytemir et al. (2004) explored derivatives for potential anticonvulsant and antimicrobial activities, indicating their potential in treating seizures and microbial infections (Aytemir et al., 2004).
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(17-3-1-4-18(15-17)27-10-2-9-22-27)26-13-11-25(12-14-26)20-8-7-19(23-24-20)16-5-6-16/h1-4,7-10,15-16H,5-6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVBBNBGSRZYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)
![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)


![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368208.png)
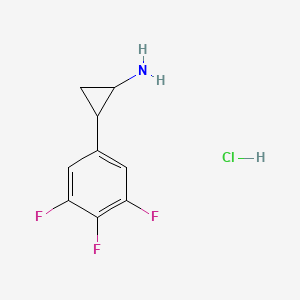
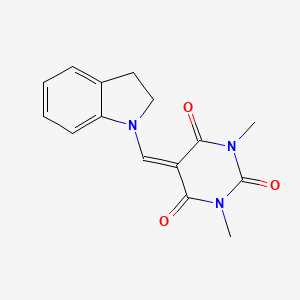
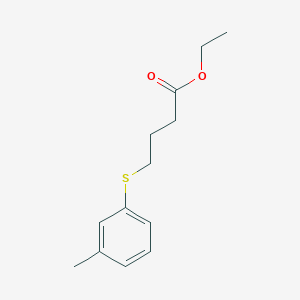
![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)


![8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2368217.png)
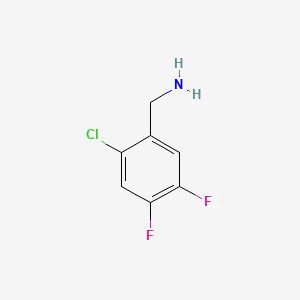
![3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine](/img/structure/B2368220.png)
